molecular formula C15H12BrN3 B1218259 Eudistomin G CAS No. 88704-43-2

Eudistomin G

Cat. No.: B1218259
CAS No.: 88704-43-2
M. Wt: 314.18 g/mol
InChI Key: NHZZFYFNMOVHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eudistomin G is a harmala alkaloid.

Scientific Research Applications

Anticancer Activity

Eudistomin G has demonstrated promising anticancer properties across various studies. Its mechanism of action often involves inducing apoptosis in cancer cells and interfering with cell cycle progression.

  • Case Study: Eudistomin H
    Although this study primarily focused on Eudistomin H, it provides insights into the potential mechanisms applicable to this compound. The compound induced apoptotic death in HeLa cells, as evidenced by flow cytometry analysis showing an increase in sub-G1 populations (indicative of apoptosis) at concentrations as low as 0.25 μg/mL . Similar mechanisms may be expected for this compound, given the structural similarities within the eudistomin family.
  • Table 1: Cytotoxicity of Eudistomins
    The following table summarizes the IC50 values for various eudistomins against different cancer cell lines:
CompoundCancer Cell LineIC50 (μg/mL)
Eudistomin HHeLa0.49
Eudistomin KL1210 Leukemia0.005
Eudistomin CMDA-MB-231 (Breast)Not specified

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens, particularly Gram-positive bacteria. The compound's effectiveness can be attributed to its ability to disrupt cellular processes in bacteria.

  • Antibacterial Activity
    Research indicates that this compound has shown potent antibacterial effects against several strains:
MicroorganismTypeIC50 (μg/mL)
Streptococcus pyogenesGram-positive3.4
Staphylococcus aureusGram-positive6.4
Mycobacterium smegmatisGram-positive3.6
Pseudomonas aeruginosaGram-negative27.7
Escherichia coliGram-negative12.3

These results indicate a higher susceptibility of Gram-positive bacteria to this compound compared to Gram-negative strains .

Future Research Directions

Given the promising biological activities exhibited by this compound and its derivatives, further research is warranted to explore:

  • Structural Modifications
    Investigating how modifications to the chemical structure of this compound can enhance its potency and selectivity against specific cancer types or pathogens.
  • In Vivo Studies
    Conducting animal studies to evaluate the efficacy and safety profile of this compound in vivo before potential clinical applications.
  • Combination Therapies
    Exploring the synergistic effects of this compound with existing chemotherapeutics or antibiotics to improve treatment outcomes in resistant strains or cancer types.

Properties

CAS No.

88704-43-2

Molecular Formula

C15H12BrN3

Molecular Weight

314.18 g/mol

IUPAC Name

7-bromo-1-(3,4-dihydro-2H-pyrrol-5-yl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C15H12BrN3/c16-9-3-4-10-11-5-7-18-15(12-2-1-6-17-12)14(11)19-13(10)8-9/h3-5,7-8,19H,1-2,6H2

InChI Key

NHZZFYFNMOVHSJ-UHFFFAOYSA-N

SMILES

C1CC(=NC1)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br

Canonical SMILES

C1CC(=NC1)C2=NC=CC3=C2NC4=C3C=CC(=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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